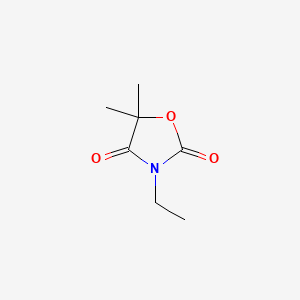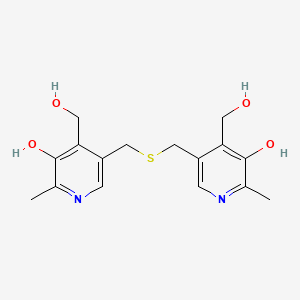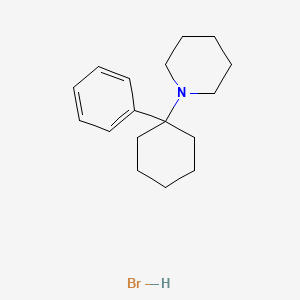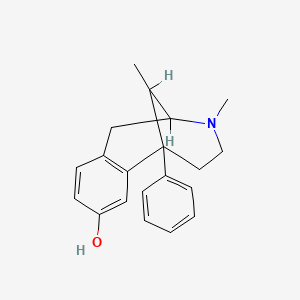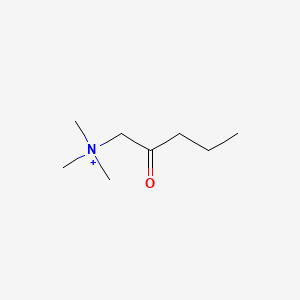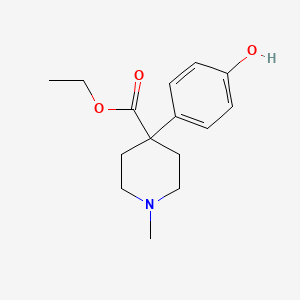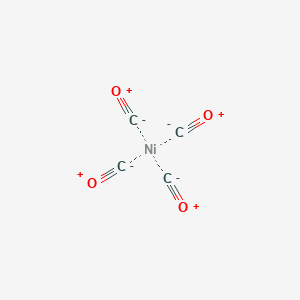
Nickel tetracarbonyl
概要
説明
Nickel Tetracarbonyl (IUPAC name: tetracarbonylnickel) is a nickel(0) organometallic compound with the formula Ni(CO)4 . This colorless liquid is the principal carbonyl of nickel . It is an intermediate in the Mond process for producing very high-purity nickel and a reagent in organometallic chemistry .
Synthesis Analysis
Nickel Tetracarbonyl was first synthesized in 1890 by Ludwig Mond by the direct reaction of nickel metal with carbon monoxide . This pioneering work foreshadowed the existence of many other metal carbonyl compounds, including those of vanadium, chromium, manganese, iron, and cobalt .Molecular Structure Analysis
The molecular structure of Nickel Tetracarbonyl is tetrahedral . The molecular weight is 170.73 g/mol .Chemical Reactions Analysis
The chemical reaction of Nickel Tetracarbonyl involves the loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . Here, nickel tetracarbonyl undergoes prompt dissociation to produce nickel tricarbonyl in a singlet excited state . This electronically excited tricarbonyl loses another CO group over tens of picoseconds .Physical And Chemical Properties Analysis
Nickel Tetracarbonyl is a colorless to yellow liquid with a musty odor . It has a density of 1.319 g/cm3, a melting point of -17.2 °C, and a boiling point of 43 °C . It is soluble in water and miscible in most organic solvents .科学的研究の応用
Synthesis of Nickel Nanoparticles : Nickel tetracarbonyl is a promising precursor for synthesizing high purity nickel nanoparticles. These nanoparticles have applications in catalysis, nano-electronics, and energy storage. By controlling the synthesis process, the particle size can be varied from 3 to 140 nm, with different crystalline habits like polycrystalline, single crystals, or multiple twinned particles (E. Kauffeldt & T. Kauffeldt, 2006).
Producing Wear-Resistant Coatings : Nickel tetracarbonyl is used in developing cladding powders by chemical gas phase deposition on surfaces like aluminum oxide particles. This method creates wear-resistant coatings, beneficial in enhancing the service life of equipment used in abrasive conditions. The process is designed to be ecologically safe, minimizing environmental and health impacts (V. Kozyrev, M. Petrov, & L. V. Kozyreva, 2016).
Molecular Structure Analysis : Research has been conducted on the molecular structure of gaseous nickel tetracarbonyl, providing insights into its bond distances and amplitudes of vibration. This fundamental research has implications in understanding the properties and behavior of nickel tetracarbonyl at the molecular level (L. Hedberg, T. Iijima, & K. Hedberg, 1979).
Investigation in Nickel Deposition Techniques : Nickel tetracarbonyl has been used as a probe in studying the coverage of nitrogen on heated nickel surfaces. This research contributes to understanding the deposition kinetics of nickel microstructures, which is crucial in various industrial applications (S. Boughaba & G. Auvert, 1994).
Photochemical Synthesis Applications : A method involving UV irradiation in the presence of low-molecular-weight organic acids has been developed to convert inorganic nickel salts to nickel tetracarbonyl. This approach may be useful in material chemistry and the extractive metallurgy of nickel (Xu-ming Guo, R. Sturgeon, Z. Mester, & G. Gardner, 2004).
Hydroconversion Catalyst : Nickel tetracarbonyl has been used to create active and recyclable nickel-based catalysts for hydroconversion processes. This research highlights the effectiveness of nickel tetracarbonyl in catalytic applications, especially in the hydrogenation of carbon monoxide to hydrocarbons (Zheng Yang, Xianyong Wei, Min Zhang, & Z. Zong, 2018).
作用機序
Safety and Hazards
Nickel Tetracarbonyl is classified as an extremely hazardous substance . It is a potential occupational carcinogen and may be fatal if absorbed through the skin or inhaled due to its high volatility . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
将来の方向性
Recent research has employed ultrafast mid-infrared transient absorption spectroscopy to probe the rapid loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . This research suggests the presence of a parallel, concerted dissociation mechanism to produce nickel dicarbonyl in a triplet excited state, which likely dissociates to nickel monocarbonyl . This could open up new avenues for the use of Nickel Tetracarbonyl in various applications.
特性
IUPAC Name |
carbon monoxide;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CO.Ni/c4*1-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDHUGLHGCVIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni(CO)4, C4NiO4 | |
| Record name | nickel tetracarbonyl | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel_tetracarbonyl | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024212 | |
| Record name | Nickel carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel tetracarbonyl | |
CAS RN |
13463-39-3 | |
| Record name | Nickel tetracarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel carbonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracarbonylnickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



